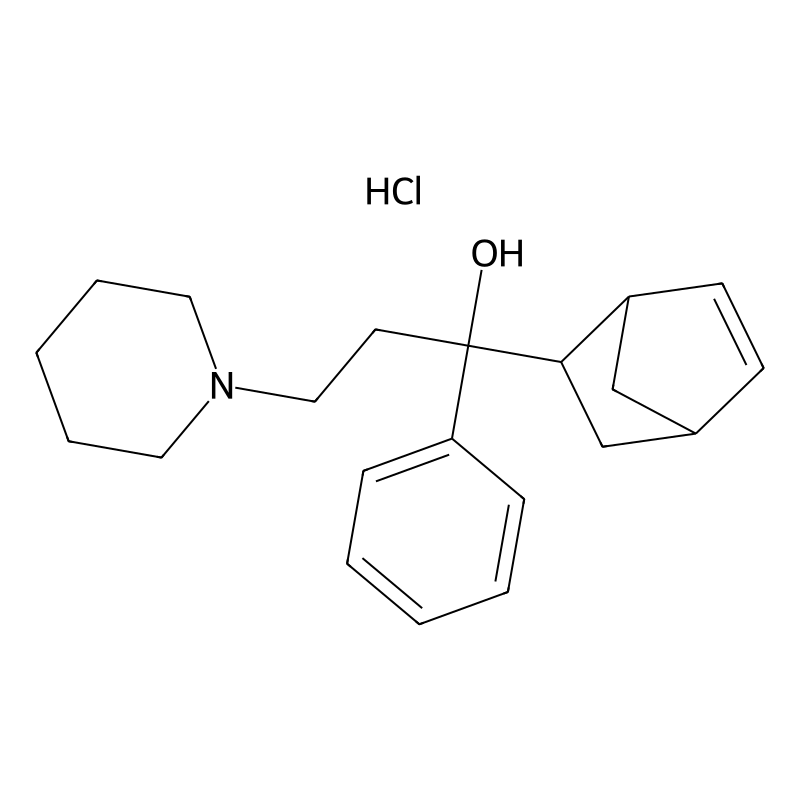

Biperiden Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

biperiden hydrochloride mechanism of action

Mechanism of Action

The therapeutic effect of biperiden stems from its action in the corpus striatum. Parkinsonian symptoms are associated with an imbalance between the excitatory neurotransmitter acetylcholine and the inhibitory neurotransmitter dopamine [1]. Biperiden is a competitive antagonist of acetylcholine at muscarinic receptors in the central nervous system, specifically the M1 receptor subtype [1] [2] [3]. This blockade reduces excessive cholinergic activity, helping to rebalance neurotransmission and alleviate motor symptoms like muscle rigidity and tremors [1] [4].

Beyond its core mechanism, biperiden also acts as a functional inhibitor of acid sphingomyelinase (FIASMA) [2], which may contribute to its neuroprotective and other potential effects, though this is not its primary therapeutic mechanism.

The following diagram illustrates the core mechanistic pathway of biperiden:

Biperiden's pathway to alleviate motor symptoms via receptor antagonism.

Quantitative Pharmacological Data

The table below summarizes key quantitative data for biperiden:

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₉NO | [1] [5] |

| Molecular Weight | 311.47 g/mol | [1] [5] |

| Protein Binding | 60% | [1] [2] |

| Elimination Half-Life | 18 - 24 hours | [2] |

| Oral Bioavailability | ~33% (extensive first-pass metabolism) | [2] |

| Water Solubility | 0.0043 g/L (Free base) | [5] |

| LogP | 4.1 (Predicted) | [5] |

| LD₅₀ (Rat, oral) | 760 mg/kg | [1] |

Key Experimental Approaches and Protocols

Understanding the experimental methodologies used to study biperiden is crucial for research and development.

In Vivo Efficacy Models

- Subcutaneous Xenograft Mouse Model: Used to study biperiden's potential anti-tumor effects. Mice receive 10 mg/kg via intraperitoneal injection daily for 3 weeks. Tumor size is monitored and compared to control groups [3].

- Post-Traumatic Epilepsy (PTE) Rat Model: Used to investigate anti-epileptogenic properties. Male Wistar rats (200-250 g) are administered 8 mg/kg via intraperitoneal injection every 8 hours for 10 days. Outcomes include frequency of spontaneous seizures and hippocampal glutamate levels [3].

- Rat Cognitive Impairment Model: Male Lister Hooded rats administered 3 mg/kg and 10 mg/kg via intraperitoneal injection. Cognitive performance is assessed using behavioral tests (e.g., delayed matching-to-place task). The higher dose (10 mg/kg) is associated with side effects that impair task initiation [6].

Clinical Trial Protocol for Epileptogenesis

A Phase III clinical trial (NCT04945213) investigates biperiden for preventing Post-Traumatic Epilepsy (PTE) after moderate or severe Traumatic Brain Injury (TBI) [7].

- Intervention: 5 mg of biperiden (as lactate salt) diluted in 100 mL of 0.9% saline, administered via intravenous infusion every 6 hours for 10 days (40 total doses) [7].

- Control: Placebo (1 mL of sterile vehicle in 100 mL of 0.9% saline) [7].

- Primary Outcome: Incidence of PTE assessed over a 2-year follow-up with periodic clinical evaluations and EEG monitoring [7].

In Vitro Cell-Based Assays

- Cell Proliferation/Apoptosis Assay: Human pancreatic ductal adenocarcinoma cells (e.g., Panc-1) treated with 29.6 μg/mL of biperiden for 72 hours. Cell viability and proliferation measured via MTT or similar assays; apoptosis detected by caspase-3 activation or Annexin V staining [3].

Key Insights for Researchers

The investigation of biperiden for preventing post-traumatic epilepsy represents a significant paradigm shift, exploring its potential as a disease-modifying agent rather than just a symptomatic treatment [7]. Its action as a functional inhibitor of acid sphingomyelinase (FIASMA) may open up new research avenues in oncology and neuroprotection beyond its classic anticholinergic role [2] [3].

References

- 1. Biperiden: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Biperiden [en.wikipedia.org]

- 3. Biperiden (KL 373) | Muscarinic Receptor Antagonist [medchemexpress.com]

- 4. What is the mechanism of Biperiden Hydrochloride? [synapse.patsnap.com]

- 5. Showing metabocard for Biperiden (HMDB0014948) [hmdb.ca]

- 6. Biperiden HCl - Anticholinergic drug - APExBIO [apexbt.com]

- 7. Biperiden for prevention of post-traumatic epilepsy [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: M1 Muscarinic Receptor Antagonist Selectivity

Introduction to Muscarinic Receptor Pharmacology and Selectivity Challenges

Muscarinic acetylcholine receptors (mAChRs) represent a critical class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The five muscarinic receptor subtypes (M1-M5) share significant sequence homology, particularly in the orthosteric binding site where acetylcholine naturally binds, creating substantial challenges for developing subtype-selective ligands. The M1 subtype is predominantly expressed in key brain regions including the cerebral cortex, hippocampus, and striatum, where it plays crucial roles in cognitive processes such as learning, memory formation, and attention. Beyond the central nervous system, M1 receptors are also found in autonomic ganglia, salivary glands, and gastric parietal cells, though typically co-expressed with other muscarinic subtypes in these peripheral tissues.

The development of selective M1 antagonists has been driven by both therapeutic goals and research needs to precisely elucidate M1-specific functions amid this receptor family. The clinical limitations of non-selective muscarinic antagonists are well-documented, including undesirable side effects such as cognitive impairment, dry mouth, constipation, blurred vision, tachycardia, and urinary retention when other muscarinic subtypes are inadvertently blocked. These adverse effects stem from the diverse physiological roles of the different muscarinic subtypes: M2 receptors regulate heart rate, M3 receptors control exocrine gland secretion and smooth muscle contraction, while M1 receptors are primarily neuronal. The therapeutic potential of selective M1 antagonism has recently emerged for conditions including diabetic neuropathy, cognitive disorders, and potentially as disease-modifying agents in neurodegenerative conditions, driving increased research interest in developing highly selective compounds.

Quantitative Profiling of M1 Receptor Distribution and Antagonist Binding

M1 Receptor Distribution Across Tissues

Table 1: Tissue Distribution of Muscarinic Receptor Subtypes Based on Knockout Mouse Studies [1]

| Tissue/Organ | Predominant Receptor Subtypes | M1-Specific Localization | Functional Consequences of M1 Blockade |

|---|---|---|---|

| Cerebral Cortex | M1, M4 | Postsynaptic neurons | Cognitive impairment, delirium, hallucinations |

| Hippocampus | M1, M4 | Postsynaptic neurons | Memory deficits, reduced synaptic plasticity |

| Striatum | M1, M4 | Medium spiny neurons | Altered motor control, cognitive flexibility |

| Salivary Glands | M3, M1 | Ductal cells | Minimal effect on secretion (M3 dominant) |

| Heart | M2 | Not significant | No direct cardiac effects (M2 dominant) |

| Smooth Muscle | M2, M3 | Limited expression | Minimal direct contractility effects |

| Pancreas | M3, M1 | β-cells | Potential metabolic alterations |

Selective M1 Antagonist Binding Parameters

Table 2: Binding Affinities of Selective M1 Antagonists [2] [3] [4]

| Compound | Mechanism | M1 Affinity (Ki/IC50) | Selectivity Ratio (M1 vs other subtypes) | Key Experimental Assays |

|---|---|---|---|---|

| Pirenzepine | Orthosteric antagonist | 5-10 nM | 10-50x (M1 > M3, M4) | [3H]NMS binding, Calcium mobilization |

| Muscarinic Toxin 7 (MT7) | Allosteric/bitopic | 0.1-0.5 nM | >1000x (M1 > all others) | [3H]NMS binding, ERK phosphorylation |

| VU0255035 | Orthosteric antagonist | ~10 nM | >100x (M1 > M2-M5) | FLIPR membrane potential, [35S]GTPγS |

| Darifenacin | M3-preferring | ~50 nM | 0.1x (M3 > M1) | [3H]NMS binding, Organ bath contraction |

| Atropine | Non-selective | ~1 nM | 1x (equal affinity all subtypes) | Radioligand binding, Functional tissue assays |

The quantitative data reveals several important patterns for M1 antagonist development. Pirenzepine represents the first generation of M1-selective antagonists with moderate selectivity (10-50 fold) over other subtypes, particularly M3, which explains its relatively favorable side effect profile compared to non-selective agents. The exceptional selectivity of Muscarinic Toxin 7 (MT7) demonstrates the potential of targeting allosteric sites, though peptide therapeutics face developmental challenges. The development of VU0255035 through scaffold optimization and high-throughput screening represents modern approaches to achieving high M1 selectivity with drug-like small molecules. These binding characteristics must be considered alongside functional efficacy in lead optimization programs.

Experimental Protocols for Characterizing M1 Antagonist Selectivity

Radioligand Binding Assays

Protocol for Competitive Binding Studies Using [3H]NMS [1]

Membrane Preparation: Harvest cells or tissues expressing human M1-M5 receptors (typically CHO-K1 or HEK293 stable transfectants). Pool tissues from three animals for sufficient material when using native tissues. Homogenize in 30 mmol·L−1 Na+/HEPES buffer (pH 7.5) using a Polytron homogenizer (10,000 rpm for 1 min). Centrifuge at 40,000×g for 20 min and resuspend pellet in assay buffer. Maintain protein concentrations between 34-1250 μg per assay depending on receptor density.

Saturation Binding: Incubate membrane preparations with increasing concentrations (0.06-1.0 nmol·L−1) of [N-methyl-3H]scopolamine ([3H]NMS) for 60 min at 25°C. Determine non-specific binding using 1 μmol·L−1 atropine. Use a minimum of 8-10 ligand concentrations performed in duplicate for accurate KD and Bmax determination.

Competition Experiments: Assess test compounds using 0.2-0.3 nmol·L−1 [3H]NMS with 12-14 concentrations of competing antagonist. Include at least 3 replicates per experiment with separate membrane preparations. Calculate Ki values using the Cheng-Prusoff equation: Ki = IC50/(1 + [L]/KD), where [L] is radioligand concentration and KD is from saturation experiments.

Data Analysis: Fit data using non-linear regression in GraphPad PRISM. For allosteric modulators, use operational models to estimate cooperativity (αβ values). Report Ki values with 95% confidence intervals from at least 3 independent experiments.

Functional Characterization of M1 Antagonists

Calcium Mobilization and IP1 Accumulation Assays [2] [5]

Cell Culture and Transfection: Maintain CHO-K1 or HEK293 cells stably expressing M1 receptors in Ham's F-12 medium with 10% FBS and appropriate selection antibiotics. For M2 and M4 assays (Gi-coupled), use cells co-transfected with chimeric Gqi5 protein to redirect signaling to calcium readouts.

Intracellular Calcium Measurement: Plate cells at 25,000 cells/well in black-walled, clear-bottom 96-well plates. Load with 2 μmol·L−1 Fluo-4 AM in assay buffer for 60 min at 37°C. Test antagonists alone for intrinsic activity, then in presence of EC80 acetylcholine concentration. Measure calcium flux using FLIPR or FDSS instruments.

Inositol Phosphate (IP1) Accumulation: Seed cells in 96-well plates at 50,000 cells/well. Stimulate with acetylcholine EC80 concentration in presence of LiCl (10-50 mmol·L−1) for 30-60 min. Measure IP1 accumulation using HTRF kits per manufacturer instructions (Cisbio IP-One assay).

Data Analysis: Determine IC50 values using 4-parameter logistic equation. Calculate KB from functional antagonism using Gaddum-Schild equation: KB = [Antagonist]/((EC50'/EC50)-1), where EC50' and EC50 are agonist potencies with and without antagonist.

Figure 1: Comprehensive workflow for screening and characterizing selective M1 receptor antagonists, integrating binding and functional assays [1] [2] [5]

Structural Insights and Molecular Mechanisms of M1 Antagonism

Orthosteric Versus Allosteric Binding Modes

The structural basis for M1 antagonist selectivity has been illuminated through recent advances in GPCR crystallography and cryo-EM, revealing distinct binding modes that can be exploited for subtype selectivity. Orthosteric antagonists like pirenzepine bind within the highly conserved acetylcholine-binding pocket, making interactions with key residues such as Asp105 in transmembrane helix 3 (TM3) and Asn382 in TM6. Despite this conservation, even minor sequence variations in extracellular loop regions and subtle differences in binding pocket topology can be exploited to achieve modest selectivity. In contrast, allosteric antagonists bind to less conserved topographically distinct sites, typically in the extracellular vestibule of the receptor, allowing for much greater subtype selectivity as demonstrated by MT7 with >1000-fold M1 selectivity.

Bitopic ligands represent an emerging approach that combines orthosteric and allosteric pharmacophores connected through an optimal linker. These compounds like some benzimidazolone derivatives can achieve enhanced subtype selectivity while maintaining high affinity. The linker length and flexibility are critical determinants for bitopic ligands, as they must allow simultaneous engagement of both binding sites without inducing excessive strain. Molecular modeling suggests that optimal molecular volume and lipophilicity are key descriptors that differentiate agonists from antagonists at the M1 receptor, with antagonists typically displaying larger molecular volumes that may restrict conformational changes associated with receptor activation.

M1 Receptor Signaling Pathways and Antagonist Effects

Mechanistic Basis for Therapeutic Effects in Neuropathy [2]

Recent research has revealed that M1 antagonists exert beneficial effects in diabetic neuropathy through unexpected mechanisms involving AMPK activation and mitochondrial biogenesis. The proposed signaling cascade involves:

- M1 receptor blockade → Increased M-current → Neuronal hyperpolarization → Reduced excitability

- M1 antagonism → Ca2+ influx → CaMKKβ activation → AMPK phosphorylation → PGC-1α activation

- Enhanced mitochondrial biogenesis → Increased OXPHOS expression → Improved mitochondrial function

- Augmented neurite outgrowth → Nerve regeneration → Reversal of neuropathy

This mechanism is supported by experiments showing that both pirenzepine and MT7 increase AMPK phosphorylation and mitochondrial membrane potential in SH-SY5Y cells and dorsal root ganglion neurons. These effects were abolished by AMPK inhibition with compound C or AMPK-specific siRNA, confirming the pathway specificity. The dual effect on both neuronal excitability and mitochondrial function makes M1 antagonists particularly attractive for treating neuropathies where both hyperexcitability (pain) and energy deficits (degeneration) coexist.

Figure 2: M1 antagonist effects on neuronal signaling pathways showing both canonical mechanisms and the newly discovered AMPK/mitochondrial pathway relevant for neuropathy treatment [2]

Therapeutic Applications and Clinical Translation

Neurological and Peripheral Indications

The therapeutic applications of M1-selective antagonists span both central and peripheral conditions, leveraging the diverse physiological roles of M1 receptors:

Diabetic Neuropathy: M1 antagonists reverse sensory abnormalities and prevent distal nerve fiber loss in models of both type 1 and type 2 diabetes. The AMPK activation pathway enhances mitochondrial function in sensory neurons, addressing the fundamental energy deficit underlying diabetic neuropathy. This effect has been demonstrated with both pirenzepine and MT7, with efficacy comparable to current standard treatments but with a potentially novel mechanism. [2]

Cognitive Disorders: While M1 activation is generally pursued for cognitive enhancement, selective M1 antagonism may benefit conditions characterized by cholinergic hyperfunction. In specific neural circuits, M1 blockade may reduce excessive excitability while avoiding the global cognitive impairment associated with non-selective anticholinergics.

Parkinson's Disease: M1 antagonists show potential for treating dystonia and some motor symptoms with fewer peripheral side effects than non-selective agents. The high expression of M1 receptors in the basal ganglia circuitry makes them attractive targets for modulating movement without the cognitive effects of broader anticholinergic agents. [6]

Cancer: Emerging evidence suggests that M3 receptor overexpression is associated with certain malignancies, and while M1 antagonists are not primary anticancer agents, their selectivity profile avoids potential promitotic effects of M3 activation. Interestingly, M1 agonism appears to have protective effects against tumor development in some contexts, suggesting complex subtype-specific roles in oncology. [6]

Clinical Development Challenges and Strategies

The development of M1-selective antagonists as clinical candidates faces several key challenges that require strategic approaches:

Therapeutic Window Enhancement: The primary challenge remains separating desired therapeutic effects from mechanism-based adverse events. Strategies include tissue-specific targeting through localized administration, pro-drug approaches that leverage tissue-specific enzymes, and biased antagonism that selectively blocks only pathological signaling pathways while preserving physiological M1 function.

Species Differences in Pharmacology: Lead optimization must address differences in M1 receptor pharmacology between rodents (typically used in preclinical studies) and humans. This requires early incorporation of human primary cell assays and tissues where possible, and validation in humanized animal models when available.

Biomarker Development: Advancement in clinical trials requires robust biomarkers to demonstrate target engagement and pharmacological effects. For neuropathy applications, skin biopsy quantification of intraepidermal nerve fiber density, corneal confocal microscopy, and quantitative sensory testing provide objective measures of treatment effects on small nerve fibers.

Balancing Selectivity and Drug-like Properties: Achieving high M1 selectivity must be balanced with maintaining favorable pharmacokinetic properties. Computational approaches including QSAR modeling and structure-based drug design have proven valuable in navigating this optimization process, using descriptors such as molecular volume, lipophilicity, and interaction energy to guide medicinal chemistry efforts. [7]

Conclusion and Future Directions

The development of selective M1 muscarinic receptor antagonists represents an evolving frontier in neuropharmacology, with potential applications ranging from diabetic neuropathy to neurological disorders. The ongoing elucidation of M1 receptor structure through crystallography and cryo-EM continues to provide unprecedented insights for rational drug design. Future directions will likely focus on leveraging allosteric mechanisms for greater subtype selectivity, developing biased antagonists that selectively modulate specific downstream pathways, and exploring combination therapies that leverage the unique mechanisms of M1 antagonism alongside established treatments.

The recent discovery that M1 antagonists enhance mitochondrial function through AMPK activation opens new therapeutic possibilities for neurodegenerative conditions and reinforces the importance of considering both canonical and non-canonical signaling pathways in drug development. As chemical biology tools advance, the field moves closer to realizing the full therapeutic potential of selective M1 manipulation with reduced side effect burdens compared to non-selective muscarinic agents.

References

- 1. Quantitative analysis of the loss of muscarinic receptors in ... [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor ... [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M1 [en.wikipedia.org]

- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine ... [pmc.ncbi.nlm.nih.gov]

- 6. A New Era of Muscarinic Acetylcholine Receptor Modulators ... [pmc.ncbi.nlm.nih.gov]

- 7. a structural and computational study - RSC Publishing [pubs.rsc.org]

Biperiden Pharmacokinetics in the Elderly: Key Parameters

The table below summarizes the available quantitative pharmacokinetic (PK) data for biperiden in healthy elderly subjects, as found in a 2021 randomized controlled trial [1] [2].

| Pharmacokinetic Parameter | Findings in Healthy Elderly | Notes |

|---|---|---|

| Bioavailability | 33% (±5%) [3] | Information from drug monographs; not specific to the elderly cohort in the trial. |

| Tmax (Time to Cmax) | 1.5 to 2 hours [4] | Information from drug monographs; not specific to the elderly cohort in the trial. |

| Elimination Half-Life | 18 to 24 hours [3] | Information from drug monographs; not specific to the elderly cohort in the trial. The 2021 study noted the half-life may be prolonged in the elderly [3]. |

| Protein Binding | 60% [3] [5] | Information from drug monographs; not specific to the elderly cohort in the trial. |

| PK Model | Best fitted by a 2-compartment model [1] [2] | Based on the 2021 study in healthy elderly subjects. |

| Variability | High inter-occasion and inter-subject variability [1] [2] | Based on the 2021 study in healthy elderly subjects. |

Detailed Experimental Protocol from a Key Study

The primary source of PK data comes from a study titled "Biperiden Challenge Model in Healthy Elderly as Proof-of-Pharmacology Tool: A Randomized, Placebo-Controlled Trial" published in the Journal of Clinical Pharmacology in 2021 [1]. Here is a detailed breakdown of their methodology:

- Study Design: A randomized, double-blind, placebo-controlled, 3-way crossover study [1] [2].

- Subjects: 12 healthy elderly subjects aged 65 to 80 years, with a Mini-Mental State Examination score of ≥28 [2].

- Interventions: Single oral doses of biperiden (2 mg and 4 mg) and a placebo, with a washout period of one week between administrations [1] [2].

- PK Sampling: Venous blood samples were collected pre-dose and at 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, and 22 hours post-dose [2].

- Bioanalytical Method: Plasma concentrations of biperiden were determined using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The analytical range was 0.100 to 100.0 ng/mL [2].

- PK Analysis: Non-compartmental analysis was performed, and a population PK-PD model was developed [1] [2].

The following diagram illustrates the workflow of this key clinical study:

Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship

The 2021 study established a clear link between biperiden exposure and its cognitive effects, which is crucial for a proof-of-pharmacology model [1] [2].

- Significant Impairments: The 4 mg dose showed significant impairment in:

- Concentration-Effect Relationship: Population PK-PD analysis quantified significant relationships between biperiden plasma concentration and effects on n-back reaction time, n-back accuracy, and adaptive tracking performance [1] [2].

The graph below conceptualizes this established PK-PD relationship:

Knowledge Gaps and Research Limitations

It is important to note the limitations in the available data for your purpose of creating an in-depth guide:

- Limited Scope: The search results do not provide a complete PK profile (e.g., volume of distribution, clearance) specifically for the elderly population from the 2021 study. The general PK parameters are supplemented from drug monographs [3] [5].

- Lack of Broader Data: The available information is primarily from one specific study. A comprehensive whitepaper would require broader data on biperiden PK in the elderly, including the impact of multiple dosing and comparisons with younger populations, which were not found in this search [6].

References

- 1. Challenge Model in Healthy Biperiden as... Elderly [pubmed.ncbi.nlm.nih.gov]

- 2. Biperiden Challenge Model in Healthy Elderly as Proof‐of ... [pmc.ncbi.nlm.nih.gov]

- 3. Biperiden [en.wikipedia.org]

- 4. A novel method for the therapeutic drug monitoring of ... [sciencedirect.com]

- 5. Biperiden: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Anticholinergic drugs used in Parkinson's disease: An overlooked class... [sites.ualberta.ca]

biperiden cognitive impairment model

Quantitative Data Summary

| Study Model | Dose | Key Cognitive Impairment | Non-Cognitive Effects |

|---|---|---|---|

| Healthy Humans [1] [2] [3] | 2 mg, 4 mg (single oral) | Verbal Learning Task: Impaired immediate & delayed recall (peak at 90 mins, resolved by 4 hrs) [2] [3]. Spatial Memory: Impaired [1]. | No significant effects on attention (n-back, SART), reaction time, or alertness. Mild, transient side effects (e.g., dry mouth) [2]. |

| Rats (Lister Hooded) [4] | 3 mg/kg | Delayed Non-Matching to Position (DNMTP): Delay-dependent short-term memory impairment. | No effect on food motivation (PR10) or attention. Slowed sensorimotor responding at 10 mg/kg. |

| Rats (Spatial Task) [5] | 10 mg/kg | Cone Field Task: Reduced use of searching strategies; slower task initiation/completion. | No significant impairment in working or reference memory learning. |

| Comparative Model Profiles |

|---|

| Scopolamine (Non-selective muscarinic antagonist) • Cognitive Effects: Impairs short-term memory, attention, and sensorimotor performance [4]. • Side Effects: Induces drowsiness and widespread peripheral side effects due to non-selective receptor blockade [6]. • Modelled Condition: Proposed to model more advanced stages of Alzheimer's disease [6]. | | Biperiden (M1-selective antagonist) • Cognitive Effects: More selective episodic/short-term memory deficits without affecting attention [4] [1]. • Side Effects: Fewer peripheral side effects and less sedation [6] [2]. • Modelled Condition: Proposed to model early deficits in aging and Mild Cognitive Impairment (MCI) [6]. |

Experimental Protocols

Human Study Protocol (Double-blind, Placebo-controlled, Crossover)

This design is considered the gold standard for clinical translational research [2] [3].

1. Participants

- Sample: 21 healthy volunteers (e.g., 5 male, 16 female; mean age 22.6) [2].

- Screening: Medical history review; excludes smokers, those with psychiatric family history, and users of other medications [2].

2. Design & Dosing

- Design: Double-blind, placebo-controlled, 3-way crossover [2].

- Treatments: Single oral dose of Biperiden (2 mg, 4 mg) and placebo [2].

- Washout: Minimum of 7 days between sessions to prevent carryover effects [2].

3. Cognitive Assessment Timeline & Battery Testing performed at baseline and multiple post-dose time points (e.g., 1.5, 4, and 7 hours) [2].

Experimental workflow for human cognitive assessment after Biperiden administration, showing primary effect window.

4. Primary Outcome Measures

- Verbal Episodic Memory: Rey Auditory Verbal Learning Test (RAVLT) [2].

- Working Memory & Attention: n-back task, Sustained Attention to Response Task (SART) [2].

- Sensorimotor Speed: Choice Reaction Time (CRT) task [2].

- Subjective & Side Effects: Visual Analog Scale (VAS) for alertness; side effects questionnaire [2].

Rodent Study Protocol (Operant Battery)

This battery assesses multiple cognitive and behavioral domains to demonstrate effect specificity [4].

1. Subjects

- Strain: Lister Hooded rats [5].

2. Dosing

3. Behavioral Tests

- Fixed Ratio (FR5) & Progressive Ratio (PR10): Assess sensorimotor responding and food motivation [4].

- Attention Task: Measures ability to discriminate visual stimuli [4].

- Delayed Non-Matching to Position (DNMTP): Assesses short-term memory with variable delay intervals [4].

Mechanism of Action

Biperiden acts as a competitive antagonist at muscarinic acetylcholine receptors, with high selectivity for the M1 subtype [6]. This receptor is predominantly located in the hippocampus, cerebral cortex, and striatum—brain areas critical for learning and memory [6] [2].

Biperiden selectively blocks M1 muscarinic receptors in memory-related brain areas, impairing episodic memory formation.

By selectively blocking M1 receptors, Biperiden disrupts cholinergic neurotransmission in these specific regions, leading to a relatively pure model of episodic memory dysfunction, unlike non-selective agents that cause broader impairments [4] [6].

Research Applications and Advantages

- Translational Bridge: Biperiden creates reliable cognitive deficits in both animals and humans, making it excellent for pre-clinical to clinical translation [4] [1] [2].

- Probing Specific Systems: Its M1 selectivity helps isolate the role of this specific receptor subtype in memory [6].

- Evaluating Therapeutics: The model is used to test potential cognitive enhancers; a candidate drug that reverses Biperiden-induced impairment may be effective for conditions like Mild Cognitive Impairment or Alzheimer's disease [6] [2].

Limitations and Considerations

- Dose Sensitivity: Effects are dose-dependent. In rats, a 10 mg/kg dose impaired strategy but not memory, highlighting the need for careful dose-finding [5].

- Strain/Model Variation: The specificity of effect can vary between animal strains and behavioral tests [5].

- Serotonergic Interaction: One study found that the SSRI citalopram did not reverse Biperiden-induced memory impairments, suggesting the model may not be sensitive to pro-cholinergic effects of serotonin [1].

References

- 1. Biperiden selectively induces memory impairment in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Journal of Clinical Psychopharmacology [journals.lww.com]

- 3. Biperiden Selectively Impairs Verbal Episodic Memory in a ... [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of scopolamine and biperiden as a rodent model for... [pubmed.ncbi.nlm.nih.gov]

- 5. Alzheimer-like Modelling deficits in rats using cognitive as... biperiden [dspace.library.uu.nl]

- 6. Cholinergic models of memory impairment in animals and man... [cris.maastrichtuniversity.nl]

biperiden pharmacological challenge study design

Rationale and Mechanism of Action

The biperiden challenge model is grounded in the cholinergic hypothesis of cognitive dysfunction. The central cholinergic system, particularly via M1 muscarinic receptors, is critical for learning and memory [1]. This model uses an M1-preferring antagonist to create a temporary and reversible cognitive deficit.

- Primary Objective: To demonstrate that a novel M1 mAChR agonist can reverse biperiden-induced cognitive impairments, confirming its target engagement and procognitive potential [1] [2].

- Mechanism: Biperiden is a competitive, relatively selective M1 mAChR antagonist [1] [3]. Its administration creates a controlled, cholinergic deficit in key brain regions like the cerebral cortex and hippocampus [4]. This temporary deficit mimics aspects of cognitive dysfunction seen in disorders like Alzheimer's disease.

The diagram below illustrates the competitive relationship at the M1 receptor and the logic of the challenge model.

Core Study Design and Protocol

The most robust design is a randomized, double-blind, placebo-controlled, crossover study in healthy elderly subjects (e.g., aged 65-80) [1]. This design controls for inter-subject variability and allows for a within-subject comparison of drug effects.

Key elements of the protocol are outlined below.

Typical Treatment Day Workflow:

- Baseline PD Assessments: Conduct cognitive and electrophysiological tests before dosing [1].

- Dosing: Administer a single oral dose of 2 mg or 4 mg biperiden or a matching placebo [1]. For safety, the 4 mg dose should only be given after a subject has tolerated the 2 mg dose [1].

- Post-Dose Assessments: Repeat PD tests and PK blood sampling at scheduled times (e.g., 1, 2.5, 4, 7, and 22 hours post-dose) [1].

Key Pharmacodynamic Assessments

A central element is the repeated measurement of cognitive performance using a validated test battery. The table below summarizes the primary cognitive domains and tasks affected by biperiden, along with quantitative data on impairment.

| Cognitive Domain | Assessment Task | Reported Impairment (4 mg vs. Placebo) | Notes & Additional Findings |

|---|---|---|---|

| Sustained Attention | Adaptive Tracking Task [1] [5] | -2.1 percentage points (95% CI: -3.04, -1.15) [1] [5] [2] | A concentration-effect relationship was established [1]. |

| Verbal Episodic Memory | Verbal Learning Task (VLT)/RAVLT [1] [4] | 2-3 fewer words recalled (95% CI: -5.9, -0.2) [1] [2] | Impairment is selective and time-dependent, most pronounced around T~max~ [4]. |

| Working Memory | n-back Task (Reaction Time) [1] [5] | Up to 50 ms increase (95% CI: 21.85, 77.88) [1] [5] [2] | A concentration-effect relationship was established for both reaction time and accuracy [1]. |

Selectivity of Impairment: A key advantage of biperiden over non-selective antagonists like scopolamine is its more selective effect on memory. Studies show it can impair episodic memory without significantly affecting performance on tasks of sustained attention or reaction time at certain doses and time points [4]. This specificity reduces confounding sedative effects.

Pharmacokinetic and Safety Considerations

Pharmacokinetics (PK): Biperiden's PK profile is best described by a two-compartment model and exhibits high inter-occasion and inter-subject variability [1]. The time to peak concentration (T~max~) is approximately 1 to 1.5 hours after oral administration [4], which often coincides with the peak cognitive effect.

Safety and Tolerability: Both 2 mg and 4 mg single doses are generally well-tolerated in healthy subjects [1] [4]. Be vigilant for central and peripheral anticholinergic side effects [3] [6].

- Common Side Effects: Dry mouth, blurred vision, drowsiness, dizziness, and mild, transient postural hypotension [3] [6].

- At-Risk Populations: Exercise extreme caution in elderly or cognitively vulnerable patients, as biperiden can cause confusion, memory impairment, and delirium [3].

- Contraindications: Include narrow-angle glaucoma, bowel obstruction, and megacolon [6].

Recommendations for Protocol Implementation

- Population Selection: Healthy elderly subjects (65-80 years) with a Mini-Mental State Examination (MMSE) score of ≥28 are ideal for proof-of-pharmacology studies of drugs targeting neurodegenerative diseases [1].

- Dosing Strategy: Include both 2 mg and 4 mg doses to characterize a clear dose- and concentration-response relationship [1].

- Timing of Assessments: The peak PD effect is expected around the T~max~ (~1-2 hours post-dose). A testing schedule at 1, 2.5, 4, 7, and 22 hours post-dose captures the onset, peak, and recovery from cognitive effects [1].

- Inclusion of PK-PD Modeling: Developing a population PK-PD model is highly recommended. It quantifies the concentration-effect relationship, helps optimize future study designs (dose, timing, sample size), and provides robust evidence of pharmacology [1].

The biperiden challenge model is a powerful and selective tool. Its successful implementation relies on a rigorous crossover design, a cognitive test battery targeting verbal and working memory, and integrated PK-PD analysis to conclusively demonstrate the reversal of cholinergic deficit by novel therapeutics.

References

- 1. Model in Healthy Elderly as... Biperiden Challenge [pmc.ncbi.nlm.nih.gov]

- 2. Biperiden Challenge Model in Healthy Elderly as Proof-of- ... [chdr.nl]

- 3. Biperiden - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Journal of Clinical Psychopharmacology [journals.lww.com]

- 5. Biperiden Challenge Model in Healthy Elderly as Proof-of- ... [pubmed.ncbi.nlm.nih.gov]

- 6. Akineton (Biperiden): Side Effects, Uses, Dosage ... [rxlist.com]

Primary Mechanism: Muscarinic Receptor Antagonism

Biperiden's main therapeutic action is competitive antagonism of central muscarinic acetylcholine receptors (mAChRs), predominantly the M1 subtype [1] [2]. This mechanism helps restore neurotransmitter balance in the corpus striatum for Parkinson's disease and drug-induced movement disorders [1] [2] [3].

| Feature | Description |

|---|---|

| Primary Target | Muscarinic Acetylcholine Receptors (M1, M3, M4, M5) [1] [2] |

| Action | Competitive Antagonism [2] |

| Therapeutic Rationale | Counteracts relative cholinergic excess in basal ganglia due to dopamine deficiency [2] [3] |

| Clinical Effect | Reduces tremor, muscle rigidity, and extrapyramidal symptoms [4] [2] |

| Receptor Occupancy | 10–45% in human frontal cortex 3 hours after a 4 mg oral dose [2] |

Biperiden competes with acetylcholine for muscarinic receptors, inhibiting activation and providing therapeutic effects.

Secondary Mechanism: Acetylcholinesterase Inhibition

Biperiden acts as a very weak, uncompetitive inhibitor of AChE, binding to the enzyme-substrate complex to prevent acetylcholine breakdown [5] [6]. This mechanism is not considered clinically relevant at therapeutic doses but is important for pharmacological research [5].

| Parameter | Finding |

|---|---|

| Mechanism of Inhibition | Uncompetitive [5] |

| Inhibition Constant (Kᵢ) | 1.11 ± 0.20 mmol/L [5] |

| Predicted Binding Energy (ΔG) | -7.84 kcal/mol [5] |

| Key Molecular Interactions | H-bond with Tyr 341; π-π interactions with Tyr 72, Trp 286, Tyr 341 [5] |

| Comparative Potency | ~18,500x weaker than tacrine; ~300,000x weaker than donepezil [5] |

Detailed Experimental Protocol

The key evidence for AChE inhibition comes from a 2017 study using Ellman's assay and in silico docking [5].

1. Ellman's Spectrophotometric Assay

- Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce yellow 5-thio-2-nitrobenzoic acid, measurable at 412 nm [5].

- Reaction Mixture: 400 μl DTNB, 25 μl AChE, 375 μl PBS, 100 μl biperiden, 100 μl acetylthiocholine [5].

- Activity Calculation: Enzyme activity calculated using extinction coefficient ε = 14,150 L·mol⁻¹·cm⁻¹ for 5-thio-2-nitrobenzoic acid [5].

- Kinetic Analysis: Dixon plot constructed to determine inhibition mechanism and calculate Kᵢ [5].

2. Molecular Docking Protocol

- Software: SwissDock server based on EADock DSS algorithm [5].

- Protein Structure: AChE crystal structure (PDB: 1C2B) [5].

- Ligand Preparation: Biperiden structure in ZINC format [5].

- Visualization: UCSF Chimera 1.11.2 used for results analysis and visualization [5].

Integrated experimental and computational workflow used to characterize biperiden's AChE inhibition.

Research Implications and Applications

The discovery of biperiden's AChE inhibition, while weak, provides a valuable lead structure for developing new inhibitors [5]. The uncompetitive mechanism is particularly interesting as it is rare for AChE and could inform novel inhibitor design [5].

Biperiden also serves as an important research tool in neuroscience for studying cholinergic system function, synaptic plasticity, and muscarinic receptor physiology [2]. Studies show it reduces long-term potentiation-like plasticity and modulates EEG rhythms, helping elucidate cholinergic influences on cognition and neuroplasticity [2].

Important Safety and Clinical Profile

- Cognitive Effects: Biperiden impairs episodic memory, immediate recall, motor learning, and visual-spatial performance at therapeutic doses [2]

- Side Effects: Common anticholinergic effects include dry mouth, blurred vision, constipation, urinary retention, confusion, and memory impairment [7] [4] [2]

- Hepatotoxicity: Biperiden is an unlikely cause of clinically apparent liver injury, with no reports of serum enzyme elevations in decades of use [8]

Conclusion

Biperiden exhibits a dual interaction with the acetylcholine system: strong antagonism at muscarinic receptors (primary therapeutic action) and weak uncompetitive inhibition of acetylcholinesterase (likely pharmacologically irrelevant at clinical doses). The comprehensive characterization of its AChE inhibition provides valuable insights for drug development, while its well-defined muscarinic antagonism remains the cornerstone of its clinical utility in Parkinsonism and extrapyramidal symptom management.

References

- 1. Biperiden: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Biperiden - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. What is Biperiden Hydrochloride used for? [synapse.patsnap.com]

- 4. Biperiden [en.wikipedia.org]

- 5. Anti-Parkinson Drug Biperiden Inhibits Enzyme ... [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Parkinson Drug Biperiden Inhibits Enzyme ... [pubmed.ncbi.nlm.nih.gov]

- 7. Biperiden Side Effects: Common, Severe, Long Term [drugs.com]

- 8. Biperiden - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Mechanism of Action and Receptor Interactions

Biperiden primarily functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) [1] [2]. Its therapeutic effect in Parkinson's disease is attributed to restoring the dopaminergic-cholinergic balance in the corpus striatum by blocking central cholinergic receptors [1].

Biperiden exhibits selectivity among muscarinic receptor subtypes, with a prominent blocking effect on the M1 receptor subtype, which is the predominant muscarinic receptor in the brain [2]. It is considered the most selective M1 receptor antagonist among trihexyphenidyl-related compounds [2]. The table below summarizes its key receptor interactions and neurochemical effects.

| Aspect | Detailed Profile |

|---|---|

| Primary Mechanism | Competitive antagonism of muscarinic acetylcholine receptors (mAChRs) [1] [2]. |

| Receptor Selectivity | Non-selective antagonist across M1-M5 subtypes; prominent M1 blockade with weaker antagonism at M2 receptor [2] [3]. |

| Key Neurochemical Effects | Reduces striatal dopamine release (via M1/M5 blockade) [2]; modulates neuroplasticity by reducing long-term potentiation (LTP) [2]. |

| Other Targets | Functional inhibitor of acid sphingomyelinase (FIASMA) [3]. |

Therapeutic and Adverse Effects

The pharmacodynamic effects of biperiden manifest differently across organ systems, leading to both its therapeutic applications and its side effect profile.

- Central Nervous System Effects: By blocking central M1 receptors, biperiden corrects the cholinergic excess resulting from dopamine deficiency in the basal ganglia [2]. It effectively reduces parkinsonian tremor and controls acute extrapyramidal symptoms such as dystonia and akathisia induced by neuroleptic drugs [1] [2]. However, its central anticholinergic action also impairs cognitive domains including episodic memory, immediate recall, and motor learning, particularly at higher doses [2]. Electroencephalogram (EEG) studies show that biperiden induces large increases in delta and low-frequency alpha rhythms and decreases high-frequency alpha rhythms [2].

- Peripheral Effects: Biperiden has a relatively small peripheral anticholinergic effect compared to atropine [2]. Nonetheless, it can cause typical antimuscarinic side effects such as blurred vision, dry mouth, constipation, urinary retention, and tachycardia [2] [3] [4].

The following diagram illustrates the core neuropharmacological pathway of Biperiden's action.

Biperiden's central mechanism involves M1 receptor antagonism, leading to reduced dopamine release and neuroplasticity.

Research Applications and Experimental Data

Biperiden is used as a tool in neuroscience research to probe cholinergic system function. Recent studies have explored its potential in new therapeutic areas.

- Substance Use Disorders: Preclinical evidence indicates that biperiden may have therapeutic potential in alcohol use disorder (AUD). In rat models, systemic administration of biperiden (5 and 10 mg/kg, i.p.) reduced motivation for alcohol consumption, decreased intake in a 24-hour binge protocol, and attenuated context-induced alcohol-seeking behavior [5] [6]. Research also suggests it can reduce the expression of cocaine-induced conditioned-place preference [2] [6].

- Epileptogenesis: A recent randomized clinical trial investigated biperiden as a potential antiepileptogenic agent following traumatic brain injury (TBI). The intervention involved intravenous administration of 5 mg biperiden or placebo every 6 hours for 10 days. The study found insufficient evidence for biperiden in preventing post-traumatic epilepsy and noted a higher frequency of late seizures in the biperiden group [7].

The table below summarizes key quantitative data from experimental and clinical studies.

| Parameter | Value / Finding | Context / Notes |

|---|---|---|

| Receptor Occupancy | 10%–45% in frontal cortex | 3 hours after a 4 mg oral dose in humans; correlates curvilinearly with plasma concentration [2]. |

| Cognitive Impairment (Rat) | 10 mg/kg (i.p.) | Induced side-effects, increased time to start task [8]. |

| Alcohol Use Disorder (Rat) | 5 and 10 mg/kg (i.p.) | Reduced motivation and consumption; 1, 5, 10 mg/kg attenuated seeking behavior [5] [6]. |

| Cmax (Human) | ~4 ng/mL | Achieved after a 4 mg oral dose [8]. |

| PTE Prevention Trial | 5 mg IV, 6-hourly for 10 days | No significant effect on preventing post-traumatic epilepsy [7]. |

Key Experimental Protocols

For researchers, understanding the methodologies used to generate this data is critical.

- Protocol for Assessing Effects on Ethanol Self-Administration (Rat) [6]:

- Animals: Use male Long Evans rats (e.g., 250-300 g).

- Training: Subject rats to an ethanol self-administration paradigm under a Fixed Ratio 1 (FR1) schedule.

- Drug Administration: Administer biperiden systemically (e.g., intraperitoneal injection) at doses of 1, 5, and 10 mg/kg.

- Testing:

- Progressive Ratio: Measure the breakpoint (last ratio achieved) and active lever presses to assess motivation.

- 24-hour Binge: Measure ethanol consumption.

- Reinstatement: After extinction, re-expose animals to the context associated with ethanol to measure seeking behavior.

- Protocol for Cognitive Impairment (Rat) [8]:

- Animals: Use a relevant rat model (e.g., Male Lister Hooded rats).

- Drug Administration: Administer biperiden HCl via intraperitoneal injection at doses of 3 and 10 mg/kg.

- Behavioral Testing: Conduct cognitive tests (e.g., task initiation latency) 90 minutes post-injection. A dose of 10 mg/kg is associated with significant side effects and cognitive impairment.

The workflow for evaluating biperiden's effect on AUD in preclinical models is summarized below.

Generalized workflow for evaluating biperiden's effects on alcohol use disorder in rodent models.

References

- 1. Biperiden: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Biperiden - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Biperiden [en.wikipedia.org]

- 4. Biperiden (oral route) - Side effects & dosage [mayoclinic.org]

- 5. Evaluation of the effect of biperiden (cholinergic muscarinic ... [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the effect of biperiden (cholinergic muscarinic ... [sciencedirect.com]

- 7. Initial clinical evidence on biperiden as antiepileptogenic ... [frontiersin.org]

- 8. Biperiden HCl - Anticholinergic drug - APExBIO [apexbt.com]

Comprehensive Analytical Methods for the Determination of Biperiden in Human Plasma: Application Notes and Protocols for LC-MS/MS and GC-MS Analysis

Introduction

Biperiden is a centrally active anticholinergic agent primarily employed in the management of Parkinson's disease and the control of extrapyramidal symptoms induced by neuroleptic drugs. As a competitive antagonist of muscarinic M1 receptors, biperiden functions by restoring the neurochemical balance between dopaminergic and cholinergic systems in the corpus striatum. The narrow therapeutic window of biperiden (1-6.5 ng/mL), coupled with its potential for abuse and significant anticholinergic side effects, necessitates precise therapeutic drug monitoring (TDM) in clinical practice. The complex pharmacokinetic profile of biperiden, characterized by rapid absorption (peak concentrations within 1.5-2 hours), moderate bioavailability (33%), and prolonged elimination half-life (approximately 21 hours), further underscores the importance of reliable analytical methods for quantifying plasma concentrations in therapeutic and toxicological contexts.

The development of sensitive and selective analytical methods for biperiden determination in biological matrices represents a significant challenge in bioanalytical chemistry due to the low therapeutic concentrations and complex sample matrix. This application note provides a comprehensive overview of modern chromatographic techniques for biperiden quantification, with particular emphasis on LC-MS/MS methodologies and advanced sample preparation techniques. The protocols detailed herein have been optimized to achieve the necessary sensitivity, specificity, and reproducibility required for accurate therapeutic drug monitoring and pharmacokinetic studies, enabling clinicians and researchers to better optimize dosing regimens and minimize adverse drug reactions in patient care.

Biperiden Pharmacology and Clinical Relevance

Pharmacological Profile

Biperiden hydrochloride is a synthetic anticholinergic agent belonging to the chemical class of arylalkylamines. Its molecular structure features a bicyclo[2.2.1]hept-5-en-2-yl group linked to a phenyl ring through a carbon chain containing a piperidine substituent and a tertiary alcohol functionality. With a molecular weight of 311.46 g/mol (347.92 g/mol for the hydrochloride salt), biperiden demonstrates high lipophilicity that facilitates its distribution across the blood-brain barrier, resulting in pronounced central nervous system effects. The drug exhibits approximately 60% plasma protein binding and undergoes hepatic metabolism primarily via hydroxylation pathways, with renal and hepatic elimination contributing to its clearance from the body.

The primary mechanism of action involves competitive antagonism at central muscarinic acetylcholine receptors, with particular selectivity for the M1 receptor subtype. Biperiden demonstrates an approximately 10-fold higher affinity for the M1 receptor compared to other muscarinic receptor subtypes, making it the most selective M1 antagonist currently available for clinical use. This receptor selectivity profile underlies its therapeutic application in Parkinson's disease, where it acts to correct the relative cholinergic excess resulting from dopaminergic deficiency in the striatum. Beyond its established anticholinergic properties, recent evidence suggests that biperiden may also exhibit weak inhibitory activity against acetylcholinesterase (Ki = 1.11 mmol/L) through an uncompetitive mechanism, though the clinical significance of this effect remains uncertain.

Clinical Applications and Therapeutic Range

Table 1: Clinical Pharmacokinetic Parameters of Biperiden

| Parameter | Value | Comments |

|---|---|---|

| Bioavailability | 33% | Oral administration |

| Tmax | 1.5-2 h | Time to peak concentration |

| Protein Binding | 60% | Primarily albumin |

| Therapeutic Range | 1-6.5 ng/mL | 0.5-2 h after 4 mg dose |

| Toxic Concentration | >13 ng/mL | Requires medical intervention |

| Elimination Half-life | 21 h | Prolonged duration of action |

| Metabolism | Hepatic hydroxylation | Multiple metabolites |

| Excretion | Renal and hepatic | Complete within 5-7 days |

Biperiden is clinically indicated as an adjunctive therapeutic agent for all forms of parkinsonism, particularly in the early disease stages where tremor represents the predominant symptom. Additionally, it is extensively utilized for the management and prevention of extrapyramidal side effects associated with antipsychotic medications, such as dystonia, akathisia, and drug-induced parkinsonism. Off-label applications include its use as an antiseizure compound in cases of organophosphate poisoning and, more recently, investigation of its potential antidepressant properties through modulation of BDNF/TrkB signaling pathways in the hippocampus and prefrontal cortex.

The established therapeutic range for biperiden spans from 1 to 6.5 ng/mL, measured 0.5-2 hours following a standard 4 mg oral dose. Plasma concentrations exceeding 13 ng/mL are associated with toxic manifestations, including dilated and sluggish pupils, warm dry skin, facial flushing, tachycardia, cardiac arrhythmias, urinary retention, delirium, disorientation, anxiety, hallucinations, and seizures. The substantial interindividual variability in biperiden pharmacokinetics, combined with its narrow therapeutic index, necessitates careful dose individualization guided by therapeutic drug monitoring, particularly in vulnerable patient populations such as the elderly or those with compromised hepatic or renal function.

Analytical Methodologies for Biperiden Quantification

Historical Development and Technical Evolution

The evolution of analytical techniques for biperiden determination has progressed significantly from early spectrophotometric methods to contemporary mass spectrometry-based approaches. Initial methods relied heavily on gas chromatography with mass spectrometry (GC-MS) following complex liquid-liquid or solid-phase extraction procedures. While these techniques provided adequate specificity, they often suffered from inadequate sensitivity for reliable therapeutic drug monitoring and typically required large sample volumes, extensive sample preparation, and time-consuming derivatization steps. The transition to liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized biperiden analysis, offering superior sensitivity, reduced sample preparation requirements, and enhanced analytical throughput for clinical and research applications.

Recent advancements have focused on the miniaturization of extraction techniques and the development of multi-analyte procedures capable of simultaneously quantifying biperiden alongside other antipsychotic and antiparkinsonian medications. The incorporation of microextraction techniques, such as salt-assisted liquid-liquid microextraction (SALLME), has enabled significant improvements in extraction efficiency while minimizing organic solvent consumption. Concurrently, the adoption of dilute-and-shoot approaches for LC-MS/MS analysis has streamlined sample preparation workflows, particularly in high-throughput clinical laboratories and forensic toxicology settings where comprehensive drug screening capabilities are essential.

Comparison of Current Analytical Platforms

Table 2: Comparison of Analytical Methods for Biperiden Quantification

| Method | Sensitivity (LOQ) | Linear Range | Sample Volume | Extraction Technique | Analysis Time |

|---|---|---|---|---|---|

| GC-MS (Traditional) | 2-5 ng/mL | 5-100 ng/mL | 1-2 mL | LLE/SPE with derivatization | >30 min |

| SALLME-GC-MS | 0.5 ng/mL | 0.5-15 ng/mL | 0.5 mL | Salt-assisted LLME | ~21 min |

| LC-MS/MS (Multianalyte) | 0.01-0.05 ng/mL | 0.05-5 ng/mL | 0.1 mL | Protein precipitation/dilute-and-shoot | 7.5 min |

| LC-MS/MS (Specific) | 0.1 ng/mL | 0.1-20 ng/mL | 0.2 mL | SPE/LLE | 10-15 min |

The SALLME-GC-MS technique represents a significant refinement of traditional GC-MS methodologies, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL with a minimal sample volume of 0.5 mL. This approach utilizes 200 mg of sodium chloride and 500 μL of acetone as the extraction solvent, followed by centrifugation and direct injection of the organic layer. The resulting chromatographic separation is typically achieved within 21 minutes using a 30 m HP-5MS capillary column with a temperature gradient from 120°C to 300°C at 15°C/min. This method has been rigorously validated according to EMA guidelines, demonstrating excellent linearity (r² > 0.99) across the concentration range of 0.5-15 ng/mL, thereby encompassing both therapeutic and toxic concentrations.

In contrast, modern LC-MS/MS platforms offer superior sensitivity with LLOQs as low as 0.01-0.05 ng/mL, significantly below the therapeutic threshold. These methods typically employ reverse-phase chromatography with C18 columns and gradient elution using methanol or acetonitrile with formic acid modifiers in the mobile phase. The dilute-and-shoot approach minimizes sample preparation to simple protein precipitation with 200 μL of a methanol:acetonitrile (3:1, v/v) mixture, followed by centrifugation and direct injection of the supernatant. This streamlined workflow enables rapid analysis times of approximately 7.5 minutes, making it ideally suited for high-throughput clinical laboratories engaged in therapeutic drug monitoring programs for multiple medications simultaneously.

Detailed Protocol: Salt-Assisted Liquid-Liquid Microextraction (SALLME) GC-MS Method

Reagents and Materials

- Biperiden reference standard (≥98.5% purity) and biperiden-d5 internal standard (IS)

- HPLC-grade solvents: methanol, acetonitrile, acetone, ethyl acetate

- Salting-out agents: sodium chloride, sodium hydroxide

- Phosphate buffer saline (PBS, pH 7.4) for maintaining pH stability

- Drug-free human plasma for preparation of calibration standards and quality controls

- Laboratory equipment: analytical balance, micropipettes (10-1000 μL), vortex mixer, centrifuge capable of ≥10,000 × g, GC-MS system with electron impact ionization

Sample Preparation and Extraction Procedure

Aliquoting: Transfer 500 μL of plasma sample, calibration standard, or quality control into a 2 mL microcentrifuge tube.

Internal Standard Addition: Add 50 μL of biperiden-d5 working solution (50 ng/mL in methanol) to each sample.

Basification: Add 100 μL of 1 M sodium hydroxide solution to adjust pH to approximately 9.0, enhancing extraction efficiency of the basic drug.

Salt-Assisted Extraction: Add 200 mg of sodium chloride and 500 μL of acetone to the mixture.

Mixing and Phase Separation: Vortex vigorously for 60 seconds, then centrifuge at 10,000 × g for 5 minutes to achieve complete phase separation.

Collection: Carefully transfer 300 μL of the upper organic layer to a GC vial with insert for analysis.

GC-MS Instrumentation Conditions

Table 3: Optimized GC-MS Parameters for Biperiden Analysis

| Parameter | Setting | Description |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm × 0.25 μm) | Fused silica capillary column |

| Injection Volume | 1 μL | Splitless mode |

| Injection Temperature | 200°C rising to 320°C | PTV injector |

| Carrier Gas | Helium, 1.2 mL/min | Constant flow mode |

| Oven Program | 120°C (1 min) to 300°C at 15°C/min | Total run time: 21 min |

| Ion Source | Electron Impact (70 eV) | Temperature: 230°C |

| Quadrupole Temperature | 150°C | - |

| Detection Mode | Full scan (40-500 m/z) or SIM | Quantitative ions: biperiden 98 m/z, IS 103 m/z |

Method Validation Parameters

The SALLME-GC-MS method should be rigorously validated according to EMA bioanalytical method validation guidelines with the following performance characteristics:

- Linearity: Calibration curves spanning 0.5-15 ng/mL with correlation coefficients (r²) > 0.99

- Accuracy and Precision: Intra-day and inter-day accuracy within 85-115% with RSD < 15%

- Specificity: No interference from endogenous plasma components at biperiden and IS retention times

- Recovery: Extraction efficiency consistently >85% for both biperiden and internal standard

- Stability: Demonstrated stability of biperiden in plasma through three freeze-thaw cycles, short-term (24 h) at room temperature, and long-term (-80°C) for 30 days

Detailed Protocol: LC-MS/MS Method with Dilute-and-Shoot Approach

Sample Preparation and Extraction

The dilute-and-shoot methodology represents a streamlined approach to sample preparation that eliminates the need for extensive extraction and concentration steps. The procedure is as follows:

Aliquoting: Transfer 100 μL of plasma sample, calibrator, or quality control to a 1.5 mL polypropylene microcentrifuge tube.

Protein Precipitation: Add 200 μL of ice-cold precipitation solvent (methanol:acetonitrile, 3:1 v/v) containing internal standard.

Mixing and Centrifugation: Vortex the mixture for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C.

Dilution: Transfer 150 μL of the supernatant to an autosampler vial containing 150 μL of mobile phase A (0.1% formic acid in water).

Injection: Mix thoroughly by vortexing for 10 seconds, then inject 5-10 μL into the LC-MS/MS system.

LC-MS/MS Instrumentation Conditions

- Chromatographic System: UHPLC system with C18 column (100 × 2.1 mm, 1.7-1.8 μm particle size)

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

- Gradient Program: Linear gradient from 10% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate

- Flow Rate: 0.3-0.4 mL/min with total run time of 7.5 minutes

- Injection Volume: 5-10 μL

- Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode

- Ion Transitions: Biperiden precursor ion → product ions (e.g., 312.2 → 98.1, 312.2 → 154.1)

Method Validation and Quality Assurance

Analytical Performance Characteristics

Comprehensive method validation is essential to ensure the reliability and reproducibility of biperiden quantification in clinical and research settings. The following performance characteristics should be established for both GC-MS and LC-MS/MS methodologies:

Linearity: A minimum of six non-zero calibration standards analyzed in triplicate, with correlation coefficients (r²) exceeding 0.99 and residuals within ±15% of the theoretical values.

Precision and Accuracy: Intra-day (n=6) and inter-day (n=18 over 3 days) evaluation at four concentration levels (LLOQ, low, medium, high) with acceptance criteria of ±15% deviation from nominal values (±20% at LLOQ).

Selectivity and Specificity: Demonstration of no significant interference from endogenous plasma components, concomitant medications, or metabolites at the retention times of biperiden and internal standard.

Matrix Effects: Evaluation of ion suppression/enhancement effects using post-column infusion techniques, with matrix factors maintained between 85-115% and coefficient of variation ≤15%.

Stability Assessment

Table 4: Stability of Biperiden in Plasma Under Various Conditions

| Stability Condition | Acceptance Criteria | Results |

|---|---|---|

| Bench-top Stability | 24 hours at room temperature | ≥90% recovery |

| Freeze-Thaw Stability | 3 cycles (-80°C to RT) | ≥85% recovery |

| Long-Term Stability | 30 days at -80°C | ≥90% recovery |

| Processed Sample Stability | 24 hours in autosampler (10°C) | ≥95% recovery |

| Stock Solution Stability | 6 months at -20°C | ≥95% recovery |

Applications in Therapeutic Drug Monitoring and Research

Clinical Implementation

The implementation of sensitive and robust bioanalytical methods for biperiden quantification has significantly enhanced the clinical management of patients receiving this medication. Therapeutic drug monitoring enables clinicians to optimize dosing regimens based on individual pharmacokinetic profiles, particularly important given the substantial interpatient variability in biperiden metabolism and the drug's narrow therapeutic index. Regular monitoring facilitates the prevention of adverse drug reactions while ensuring therapeutic efficacy, especially in vulnerable populations such as the elderly, who demonstrate increased sensitivity to anticholinergic side effects.

In cases of suspected biperiden overdose, rapid quantification of plasma concentrations assists in confirming diagnosis and guiding appropriate medical intervention. The correlation between plasma concentrations exceeding 13 ng/mL and the manifestation of anticholinergic toxicity underscores the diagnostic value of analytical methods capable of reliably detecting elevated biperiden levels. Furthermore, therapeutic drug monitoring plays a crucial role in identifying non-adherence to medication regimens, a common challenge in the long-term management of chronic neurological and psychiatric disorders.

Research Applications

Beyond routine therapeutic monitoring, advanced analytical methods for biperiden quantification support diverse research applications in neuroscience and clinical pharmacology. Recent investigations have explored the potential antidepressant properties of biperiden, with studies demonstrating that low-dose biperiden (0.1-1 mg/kg in murine models) produces significant antidepressant-like effects potentially mediated through BDNF/TrkB signaling-mediated BICC1 expression in the hippocampus and prefrontal cortex. These findings highlight potential novel therapeutic applications for biperiden beyond its traditional anticholinergic actions.

Additionally, the development of multianalyte LC-MS/MS methods capable of simultaneously quantifying biperiden alongside other psychotropic medications facilitates comprehensive pharmacokinetic studies and drug-drug interaction assessments. Such approaches are particularly valuable in psychiatric populations, where polypharmacy is prevalent and the potential for clinically significant pharmacokinetic interactions is substantial. The continued refinement of analytical methodologies will undoubtedly support further exploration of biperiden's therapeutic potential and mechanistic underpinnings.

Conclusion

The accurate quantification of biperiden in human plasma represents an essential component of optimal pharmacotherapy in patients with Parkinson's disease and drug-induced extrapyramidal symptoms. The development and validation of sensitive and specific bioanalytical methods using GC-MS and LC-MS/MS platforms have significantly advanced the field of biperiden therapeutic drug monitoring. The detailed protocols provided in this application note, particularly the SALLME-GC-MS method with its LLOQ of 0.5 ng/mL and the LC-MS/MS dilute-and-shoot approach with LLOQs as low as 0.01-0.05 ng/mL, enable reliable quantification across the clinically relevant concentration range.

The implementation of these methodologies in clinical practice facilitates precise dose individualization, potentially enhancing therapeutic outcomes while minimizing adverse effects. Furthermore, these analytical techniques support ongoing research into novel applications of biperiden in neuropsychiatric disorders, contributing to our understanding of its mechanisms of action beyond muscarinic receptor antagonism. As analytical technologies continue to evolve, further enhancements in sensitivity, throughput, and efficiency are anticipated, ultimately benefiting both patient care and pharmacological research.

Comprehensive Application Notes and Protocols: Preparation and Characterization of Biperiden Hydrochloride/β-Cyclodextrin Inclusion Complex

Introduction and Significance

Parkinson's disease therapy faces significant challenges due to the limitations of available pharmacological treatments, particularly regarding drug solubility and bioavailability. Biperiden hydrochloride (BPR), an anticholinergic agent used to control symptoms such as tremors and muscle stiffness, suffers from low water solubility and consequently limited bioavailability (approximately 33%), alongside undesirable side effects including dry mouth, blurred vision, and cardiac arrhythmia. These limitations substantially restrict its therapeutic potential and patient compliance. To address these challenges, supramolecular chemistry offers cyclodextrin complexation as a promising strategy. Among various cyclodextrins, β-cyclodextrin (β-CD) and its derivatives have emerged as particularly effective pharmaceutical excipients due to their unique structural properties that enable the formation of inclusion complexes through host-guest interactions, resulting in improved solubility, stability, and bioavailability of drug molecules without modifying their pharmacological activity.

The significance of developing β-CD inclusion complexes for BPR extends beyond merely improving its current Parkinson's disease applications. Recent investigations have revealed that BPR exhibits promising cytotoxic activity against specific cancer cell lines, including lung adenocarcinoma cells and pancreatic ductal adenocarcinoma. This expanded potential therapeutic application further underscores the importance of optimizing its physicochemical properties through cyclodextrin complexation. The application notes and protocols presented herein provide comprehensive experimental methodologies for preparing, characterizing, and evaluating BPR/β-CD inclusion complexes, with the objective of enabling researchers to effectively implement this drug delivery strategy in both fundamental and applied pharmaceutical research.

Experimental Design and Methodologies

Materials and Equipment

Chemical Reagents: this compound (purity ≥ 95.0%), β-cyclodextrin (≥98.0%), hydroxypropyl-β-cyclodextrin (degree of substitution 2.8-10.5, >97%), deuterium oxide (D₂O, 99.9% isotopic purity), and phosphate buffer saline (PBS, pH 7.4) are essential for these experiments. All chemicals should be pharmaceutical or analytical grade and used without further purification. Specialized Equipment: freeze-dryer, isothermal titration calorimetry (ITC) instrument, Fourier-transform infrared spectrometer (FTIR) with attenuated total reflectance (ATR) accessory, nuclear magnetic resonance (NMR) spectrometer (500 MHz or higher), differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), powder X-ray diffractometer (PXRD), and dissolution testing apparatus are required for preparation and characterization. Additionally, cell culture facilities including CO₂ incubator, inverted microscope, and equipment for cytotoxicity assays (e.g., MTT test) are necessary for biological evaluation.

Preparation Methods

Several methods can be employed for preparing BPR/β-CD inclusion complexes, each offering distinct advantages and limitations:

Freeze-Drying Method: This method typically yields products with excellent solubility characteristics and is particularly suitable for heat-sensitive compounds. Prepare aqueous solutions of β-CD (10-15 mM) and BPR (10-15 mM) separately using distilled water. Mix the solutions in 1:1 molar ratio and stir continuously for 24-48 hours at room temperature protected from light. Freeze the resulting solution rapidly at -80°C for 4-6 hours, then lyophilize for 48 hours at -50°C under vacuum (0.040 mBar) to obtain a dry, porous powder. This method generally produces amorphous complexes with enhanced dissolution properties.

Kneading Method: Triturate β-CD with a small volume of water-ethanol mixture (typically 50:50 v/v) in a mortar to obtain a homogeneous paste. Add BPR gradually to the paste while kneading continuously for 45-60 minutes. The resulting paste should be dried at 40°C for 24-48 hours in a vacuum oven, then gently ground and passed through an appropriate sieve (e.g., 100 mesh) to obtain a uniform powder. This technique is cost-effective and suitable for scaling up, though it may produce less homogeneous products compared to freeze-drying.

Solvent Evaporation Method: Dissolve BPR in a suitable organic solvent (e.g., ethanol, methanol) and β-CD in distilled water. Mix the two solutions in 1:1 molar ratio with continuous stirring for 6-12 hours. Evaporate the solvent under reduced pressure at controlled temperature (35-40°C) using a rotary evaporator. Dry the resulting solid residue in a vacuum desiccator for 24 hours to remove residual solvent. This method provides good complexation efficiency but requires careful solvent selection and removal.

Characterization Techniques

Comprehensive characterization of the inclusion complexes is essential to confirm complex formation and evaluate the resulting physicochemical properties:

Phase Solubility Studies: Conduct according to the method described by Higuchi and Connors to determine the stoichiometry and stability constant of the complex. Prepare aqueous solutions of β-CD at varying concentrations (0-24 mM) and add excess BPR to each. Shake the mixtures at constant temperature (25°C, 37°C) for 48-72 hours to reach equilibrium. Filter the solutions through 0.45 μm membranes and analyze the drug content using UV spectrophotometry at appropriate wavelength (typically 258 nm for BPR). Plot the concentration of dissolved drug versus CD concentration to determine the phase-solubility diagram.

Thermodynamic Studies: Use isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of complex formation. Perform titrations by injecting aliquots of CD solution (5-10 mM) into the sample cell containing BPR solution (0.5-1 mM) at constant temperature (25-37°C). The heat changes measured with each injection allow calculation of the binding constant (K), enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), providing insight into the driving forces of complexation.

Structural Characterization: Employ FTIR-ATR to detect changes in functional group vibrations suggesting inclusion. Use ¹H NMR (500 MHz) and 2D ROESY experiments in D₂O to elucidate the geometry of inclusion by observing chemical shift changes and interatomic correlations between BPR and β-CD protons. Complementary solid-state characterization using DSC, PXRD, and TGA provides information about changes in crystallinity, thermal behavior, and stability.

Results and Discussion

Solubility Enhancement and Phase Solubility

The formation of inclusion complexes between BPR and β-CD significantly enhances the aqueous solubility of the drug, addressing one of its primary limitations. Phase solubility diagrams constructed according to Higuchi and Connors exhibit an AL-type profile, indicating linear increases in drug solubility with increasing cyclodextrin concentrations, which suggests the formation of 1:1 stoichiometric complexes. The binding constants for BPR with various cyclodextrins, calculated from phase solubility diagrams, demonstrate notable differences in complexation efficiency:

Table 1: Binding Constants and Solubility Enhancement of BPR with Different Cyclodextrins

| Cyclodextrin Type | Binding Constant (M⁻¹) | Solubility Enhancement Factor | Temperature Dependence |

|---|---|---|---|

| β-CD | 3,000-6,300 | 2.5-3.2× | Decreases with increasing temperature |

| HP-β-CD | 1,500-2,000 | 1.8-2.5× | Weak temperature dependence |

| γ-CD | No significant complexation | - | - |

| SBE-β-CD | ~2× higher than β-CD | ~3.5× | Moderate temperature dependence |

The temperature dependence of the binding constant for the β-CD:BPR system reveals a decrease from approximately 6,300 M⁻¹ at 25°C to 3,000 M⁻¹ at 37°C, suggesting an exothermic complexation process. This temperature sensitivity should be considered when designing pharmaceutical formulations for specific storage and usage conditions. The superior complexation capability of β-CD compared to its hydroxypropyl derivative and γ-CD highlights the importance of cavity size compatibility and the potential negative impact of substituent groups on host-guest interactions.

Thermodynamic Parameters of Complexation

Isothermal titration calorimetry provides comprehensive insight into the driving forces behind the formation of BPR/β-CD inclusion complexes. The thermodynamic parameters reveal a consistent pattern across different experimental conditions:

Table 2: Thermodynamic Parameters for BPR/Cyclodextrin Inclusion Complexes

| Cyclodextrin Type | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Driving Force |

|---|---|---|---|---|

| β-CD | -21.2 to -24.7 | -38.5 to -42.2 | -58 to -62 | Enthalpy |

| HP-β-CD | -18.5 to -20.3 | -25.3 to -28.7 | -22 to -28 | Enthalpy |

| M-β-CD | -19.8 to -22.1 | -30.5 to -33.9 | -35 to -40 | Enthalpy |

| CM-β-CD | -20.5 to -23.4 | -35.2 to -38.6 | -48 to -52 | Enthalpy |

The negative ΔG values across all effective cyclodextrins confirm the spontaneous nature of the complexation process. The consistently negative ΔH values indicate that the inclusion process is predominantly enthalpy-driven, suggesting that van der Waals interactions and hydrogen bonding play crucial roles in complex stabilization. The negative ΔS values reflect a reduction in system disorder upon complex formation, likely resulting from the loss of rotational and translational freedom of both host and guest molecules when the inclusion complex is formed. This thermodynamic profile aligns with the characteristics of inclusion complexation where the hydrophobic effect, though present, is not the dominant driving force.

Structural Analysis and Inclusion Mechanism